1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea
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Description
1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea, commonly known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 is a potent inhibitor of the NLRP3 inflammasome, which is a multi-protein complex that plays a crucial role in the activation of the inflammatory response.
Scientific Research Applications
Structural Studies and Chemical Properties
- The structure and chemical properties of cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea and its derivatives have been extensively studied, revealing their potential as inhibitors in biochemical processes. The conformational attributes of these compounds allow for intramolecular hydrogen bonding, indicating their significance in the development of new inhibitors with long-lasting effects and differing pharmacokinetic properties (Dupont et al., 1991).
Neuroprotective and Anticonvulsant Activities
- The neuroprotective and anticonvulsant activities of related sulfonylureas have been evaluated, showing significant efficacy in maximal electroshock seizure tests in mice. These findings suggest the therapeutic potential of these compounds in the treatment of epilepsy and related neurological conditions (Masereel et al., 1997).
Catalytic and Synthetic Applications
- The catalytic activity of cyclohexanediamine derivatives in the synthesis of complex organic molecules has been highlighted, demonstrating their utility in facilitating intramolecular reactions and the efficient production of key intermediates in organic synthesis (Fuentes de Arriba et al., 2010).
Molecular Devices and Complexation Studies
- Studies on the complexation of specific stilbenes with cyclodextrin derivatives have illustrated the potential of these complexes in the assembly of molecular devices, showcasing the innovative applications of such compounds in nanotechnology and materials science (Lock et al., 2004).
Asymmetric Synthesis and Drug Development
- The role of cyclohexyl-1 [(4-methylphenyl)sulfonylcarbamoylamino]urea derivatives in asymmetric synthesis and drug development has been explored, with specific emphasis on the creation of enantioenriched compounds. This underscores the importance of such compounds in the development of new pharmaceuticals with enhanced efficacy and specificity (Gu & You, 2011).
properties
IUPAC Name |
1-cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-11-7-9-13(10-8-11)24(22,23)19-15(21)18-17-14(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICGAGPMUOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea |
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